molecular formula C6H6N2O2 B1197357 Nicoxamat CAS No. 5657-61-4

Nicoxamat

Cat. No.: B1197357
CAS No.: 5657-61-4
M. Wt: 138.12 g/mol
InChI Key: IYCHDNQCHLMLJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicoxamat can be synthesized through the hydroxylation of nicotinamide. The reaction involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Nicoxamat undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicoxamat has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on enzyme activity and metabolic pathways.

    Medicine: Investigated for its uricosuric properties and potential therapeutic applications in conditions related to high uric acid levels.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Nicoxamat exerts its effects primarily through its interaction with enzymes involved in uric acid metabolism. It inhibits the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound reduces the production of ammonia and increases the excretion of uric acid in the urine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicoxamat is unique due to its hydroxyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit urease and increase uric acid excretion sets it apart from other similar compounds .

Properties

IUPAC Name

N-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCHDNQCHLMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205126
Record name Nicoxamat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-61-4
Record name Nicotinohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5657-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicoxamat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997
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Record name Nicoxamat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NICOXAMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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